GSK-2018682

Übersicht

Beschreibung

GSK-2018682 ist eine synthetische organische Verbindung, die als Agonist für den Sphingosin-1-Phosphat-Rezeptor-Subtyp 1 und -Subtyp 5 wirkt. Es wurde für seinen potenziellen Einsatz bei der Behandlung von Multipler Sklerose, insbesondere der schubförmigen Verlaufsform der Krankheit, untersucht .

Wissenschaftliche Forschungsanwendungen

GSK-2018682 wird hauptsächlich in der wissenschaftlichen Forschung wegen seiner potenziellen therapeutischen Wirkung bei Multipler Sklerose verwendet. Es wurde gezeigt, dass es das Immunsystem moduliert, indem es auf Sphingosin-1-Phosphat-Rezeptoren wirkt, was zu einer Sequestrierung von Lymphozyten in den lymphatischen Organen führt. Dies verhindert, dass Lymphozyten zu Entzündungsherden wandern, wodurch Entzündungsreaktionen reduziert werden .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Bindung an den Sphingosin-1-Phosphat-Rezeptor-Subtyp 1 und -Subtyp 5. Diese Bindung führt zur funktionellen Antagonisierung dieser Rezeptoren auf Lymphozyten, was zu ihrer Sequestrierung in den lymphatischen Organen führt. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Multipler Sklerose, da er die Migration von Lymphozyten in das zentrale Nervensystem reduziert und so Entzündungen verringert .

Wirkmechanismus

Target of Action

GSK-2018682, also known as this compound or NJL503AIJA or GSK2018682, is a potent and selective agonist for the Sphingosine-1-phosphate receptor (S1PR) subtype 1 (S1P1) and subtype 5 (S1P5) . These receptors play a crucial role in the immune system and nervous system .

Mode of Action

The compound interacts with its targets, S1P1 and S1P5, by acting as an agonist . This means it binds to these receptors and activates them, which can lead to various cellular responses.

Biochemical Pathways

These pathways play a role in regulating lymphocyte trafficking, which is crucial for immune response .

Pharmacokinetics

Clinical trials have been conducted to assess the relative bioavailability of different formulations of this compound .

Result of Action

The activation of S1P1 and S1P5 by this compound leads to the sequestration of lymphocytes within the lymphoid organs, rendering them incapable of migrating to sites of inflammation and leading to lymphopenia . This mechanism is believed to be beneficial in the treatment of multiple sclerosis (MS), a disease characterized by inflammation and damage in the nervous system .

Action Environment

Factors such as the formulation of the drug and the presence of food can impact its pharmacokinetics .

Biochemische Analyse

Biochemical Properties

GSK-2018682 interacts with S1P1 and S1P5 receptors, with pEC50 values of 7.7 and 7.2, respectively . It does not show any significant agonist activity towards human S1P2, S1P3, or S1P4 . The interaction of this compound with these receptors plays a crucial role in its biochemical reactions.

Cellular Effects

This compound influences cell function by acting as an agonist for S1P1 and S1P5 receptors

Molecular Mechanism

The molecular mechanism of this compound involves its action as an agonist for S1P1 and S1P5 receptors . It does not exert any agonist activity towards human S1P2, S1P3, or S1P4

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

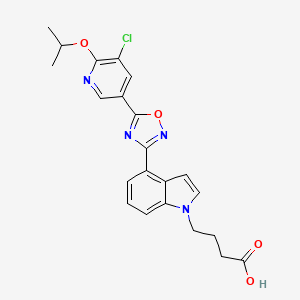

Vorbereitungsmethoden

Die Synthese von GSK-2018682 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Die Verbindung wird typischerweise durch eine Reihe von Reaktionen synthetisiert, einschließlich der Bildung eines Oxadiazolrings und der Anbindung einer Indol-Einheit. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Reagenzien wie chlorierten Pyridinen .

Analyse Chemischer Reaktionen

GSK-2018682 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Indol- und Oxadiazol-Einheiten

Vergleich Mit ähnlichen Verbindungen

GSK-2018682 ähnelt anderen Sphingosin-1-Phosphat-Rezeptor-Modulatoren, wie z. B. Fingolimod und Siponimod. This compound ist einzigartig in seiner Selektivität für den Sphingosin-1-Phosphat-Rezeptor-Subtyp 1 und -Subtyp 5, während andere Modulatoren eine breitere Rezeptoraktivität aufweisen können. Diese Selektivität kann Vorteile in Bezug auf Wirksamkeit und Sicherheit bieten .

Ähnliche Verbindungen

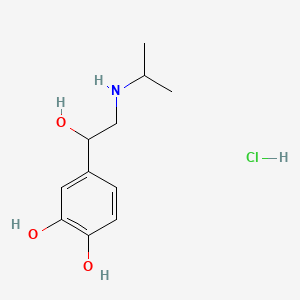

- Fingolimod

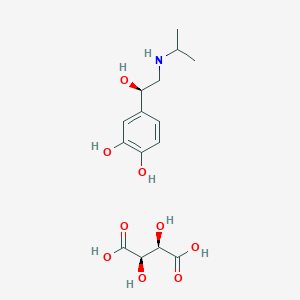

- Siponimod

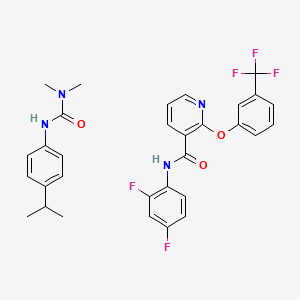

- Ozanimod

Eigenschaften

IUPAC Name |

4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIGDBFIDKDNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034688-30-6 | |

| Record name | GSK-2018682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2018682 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2018682 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

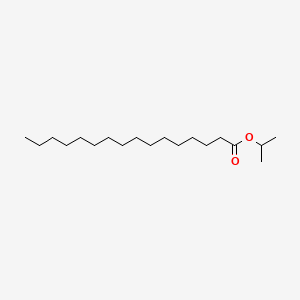

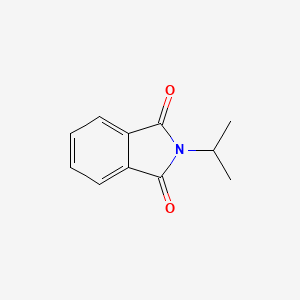

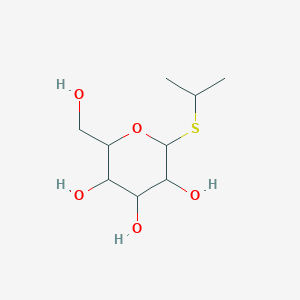

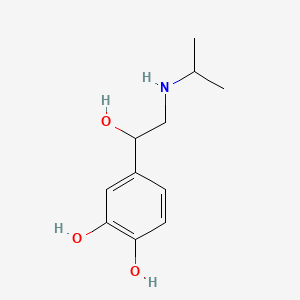

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

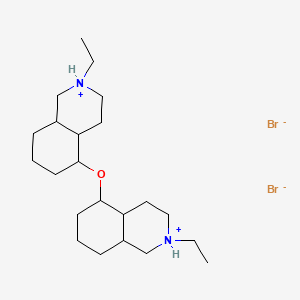

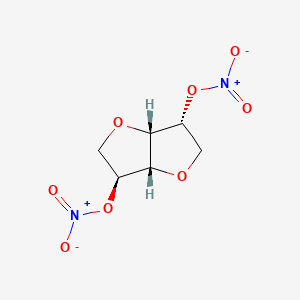

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.